(R)-Piperazine-2-carboxylic acid
Overview
Description
®-Piperazine-2-carboxylic acid is a chiral amino acid derivative with a piperazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Piperazine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method is the asymmetric hydrogenation of piperazine derivatives. Another approach involves the resolution of racemic mixtures using chiral acids or bases.
Industrial Production Methods: Industrial production of ®-Piperazine-2-carboxylic acid often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: ®-Piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-alkylated piperazines, N-acylated piperazines, and piperazine N-oxides.
Scientific Research Applications
®-Piperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: It is explored for its potential therapeutic effects, including its use in the development of new drugs targeting neurological and psychiatric disorders.
Industry: ®-Piperazine-2-carboxylic acid is used in the production of polymers, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-Piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its unique structure allows it to bind selectively to target sites, influencing the function of proteins and other biomolecules.
Comparison with Similar Compounds
Piperazine: A simpler analog without the carboxylic acid group.
(S)-Piperazine-2-carboxylic acid: The enantiomer of ®-Piperazine-2-carboxylic acid with different stereochemistry.
N-Methylpiperazine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness: ®-Piperazine-2-carboxylic acid is unique due to its chiral nature and the presence of both a piperazine ring and a carboxylic acid group. This combination of features allows it to participate in a wide range of chemical reactions and interact with biological targets in a specific manner, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
(2R)-piperazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-5(9)4-3-6-1-2-7-4/h4,6-7H,1-3H2,(H,8,9)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSXHAMIXJGYCS-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31321-68-3 | |
Record name | (R)-2-Piperazinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (R)-Piperazine-2-carboxylic acid produced using biocatalytic methods?
A1: this compound can be produced through the kinetic resolution of racemic piperazine-2-tert-butylcarboxamide using stereoselective amidases found in whole bacterial cells. Specifically, research has identified an R-stereoselective amidase (RamA) from Pseudomonas sp. MCI3434 that catalyzes this reaction. [, ] This enzymatic approach offers a sustainable and efficient alternative to traditional chemical synthesis.
Q2: What are the key characteristics of the enzyme RamA?
A2: RamA, the R-stereoselective amidase, exhibits notable characteristics:
- Specificity: It demonstrates hydrolyzing activity towards carboxamide compounds where an amino or imino group is connected to a beta- or gamma-carbon. Examples include (R)-piperazine-2-carboxamide, (R)-piperidine-3-carboxamide, and D-glutaminamide. []
- Structure: RamA is a monomeric enzyme with a molecular mass of 30,128 Da, consisting of 274 amino acid residues. Its amino acid sequence shows homology to carbon-nitrogen hydrolase proteins, particularly those from Pseudomonas putida and Pseudomonas aeruginosa. []
- Optimal Conditions: RamA exhibits maximum activity at 45 °C and pH 8.0. []
- Inhibitors: Its activity is completely inhibited by various metal ions (Mn2+, Co2+, Ni2+, Cu2+, Zn2+, Ag+, Cd2+, Hg2+, Pb2+) and thiol-reactive compounds like p-chloromercuribenzoate and N-ethylmaleimide. []
Q3: Why is the production of enantiomerically pure this compound important?
A3: Enantiomers, like (R)- and (S)-Piperazine-2-carboxylic acid, can exhibit different biological activities. The use of a racemic mixture might lead to unintended side effects or reduced efficacy due to the undesired enantiomer. Therefore, developing methods for the production of enantiomerically pure compounds is crucial in pharmaceutical research and other fields. The use of stereoselective enzymes like RamA offers a promising avenue for achieving this goal. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.